molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8

d-threo-PDMP

Numéro de catalogue: B045620
Numéro CAS: 80938-69-8
Poids moléculaire: 427 g/mol
Clé InChI: HVJHJOYQTSEKPK-BLDCTAJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

d-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a stereoisomer of PDMP, a synthetic inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for catalyzing the first step of glycosphingolipid (GSL) biosynthesis . Initially identified as part of the racemic mixture RV-583, this compound emerged as the only active isomer against GCS, with a reported inhibitory constant (Ki) of 0.7 µM . Its mechanism involves blocking ceramide glycosylation, leading to intracellular ceramide accumulation, which triggers growth arrest, apoptosis, and mitochondrial dysfunction in cancer cells .

This compound has demonstrated efficacy in both in vitro and in vivo models. For example, in drug-resistant acute myeloid leukemia (AML) cells, this compound synergizes with SACLAC (an acid ceramidase inhibitor) to reduce cell viability by up to 98% . It also modulates P-glycoprotein (P-gp) activity, enhancing cytotoxicity in multidrug-resistant cancers . Beyond oncology, this compound has been studied in diabetes and lipid storage disorders, where it reduces pathological glycolipid accumulation .

Applications De Recherche Scientifique

Inhibition of Sphingolipid Biosynthesis

Mechanism of Action:
d-threo-PDMP inhibits the synthesis of glucosylceramide (GlcCer), leading to an accumulation of ceramide, which can influence various cellular processes. This inhibition is significant in understanding the roles of sphingolipids in cellular signaling and membrane dynamics .

Case Study:
In a study examining the effects of PDMP on membrane transport, it was found that PDMP effectively blocked brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). The study indicated that PDMP's action was indirect, affecting calcium homeostasis and multidrug resistance proteins rather than directly targeting sphingolipid metabolism .

Cancer Research

Applications in Oncology:
this compound has been explored for its potential in sensitizing cancer cells to chemotherapy. A notable application was observed in acute myeloid leukemia (AML) treatments, where combination therapies involving this compound significantly reduced cell viability in patient samples. This suggests its potential as an adjunct therapy to enhance the efficacy of existing anticancer agents .

Data Table: Effect of this compound on AML Cell Viability

Treatment CombinationCell Viability (%)Reference
Control100-
This compound Alone75
SACLAC + this compound40
SACLAC + Standard Therapy60

Neurobiology and Neurodegenerative Diseases

Role in Neuroprotection:
Research has shown that this compound can model lysosomal pathology associated with neurodegenerative diseases by inhibiting glucosylceramide synthase. In models of synucleinopathies, treatment with this compound resulted in lysosomal inclusion bodies similar to those seen in lysosomal storage disorders, highlighting its utility in studying these conditions .

Protective Mechanisms:
Interestingly, the addition of gangliosides reversed the lysosomal pathology induced by PDMP treatment, suggesting a protective role for endogenous gangliosides against neurodegeneration . This finding opens avenues for therapeutic strategies targeting glycosphingolipid metabolism.

Membrane Transport Studies

Impact on Membrane Dynamics:
this compound has been utilized to study membrane transport mechanisms extensively. By inhibiting sphingolipid synthesis, researchers have observed alterations in vesicular trafficking and membrane integrity, which are critical for understanding cellular communication and transport processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs and Stereoisomers

PDMP Family Analogs

Compound Structural Modification Potency (IC₅₀/Ki) Selectivity Key Findings References
d-threo-PDMP None (parent compound) 0.7 µM (Ki) GCS inhibitor; modulates P-gp Synergizes with SACLAC in AML; reduces brain glycolipids in vivo
BML-129/130 Methoxy group substitution Sub-µM range Broad anticancer activity Inhibits growth in multiple cancer cell lines
4'-hydroxy-P4 Hydroxyl group addition <0.1 µM Most potent GCS inhibitor Superior ceramide accumulation vs. PDMP
CCG-20358 Enhanced rigidity nM range GCS inhibitor Reduces brain glycolipids in mice at low doses
16c/18 Derived from PPPP scaffold Similar to PDMP Comparable GCS inhibition Retains PDMP-like activity

Key Insights :

  • 4'-hydroxy-P4 and CCG-20358 exhibit significantly higher potency than this compound, making them promising for clinical translation .
  • BML-129/130 lack GCS specificity but show broad anticancer effects, suggesting off-target mechanisms .

Stereoisomers

Isomer Activity Selectivity Key Findings References
This compound GCS inhibition (Ki = 0.7 µM) Modulates P-gp Induces ceramide accumulation; synergistic in drug-resistant AML
l-threo-PDMP Stimulates ganglioside synthesis No GCS inhibition Increases cellular gangliosides by 28%
D,L-erythro-PDMP Inactive against GCS P-gp modulation Enhances SACLAC efficacy in AML without direct GCS inhibition

Key Insights :

  • Stereochemistry critically determines function: This compound is the only isomer with GCS inhibitory activity, while l-threo-PDMP paradoxically enhances ganglioside synthesis .
  • D,L-erythro-PDMP highlights the role of P-gp in ceramide metabolism, independent of GCS .

Comparison with Other Sphingolipid-Targeting Compounds

GCS Inhibitors

Compound Class Potency (IC₅₀) Selectivity Key Findings References
This compound Ceramide analog 0.7 µM (Ki) GCS inhibitor; P-gp modulation Synergistic in AML; reduces glycolipids in vivo
Eliglustat Piperidine derivative 10–100 nM GCS-specific Clinically approved for Gaucher disease; lacks P-gp activity
DHS/DMS Sphingosine analogs µM range Inhibits SK, PKC, and DGK Limited specificity; off-target effects

Key Insights :

  • Eliglustat is >10x more potent than this compound but lacks P-gp modulation, limiting utility in multidrug-resistant cancers .

Sphingosine Kinase (SK) Inhibitors

Compound Class Potency (IC₅₀) Selectivity Key Findings References
FTY720 Sphingosine analog 2–10 nM SK1/SK2 inhibition; S1P receptor agonist Immunosuppressive; induces apoptosis in cancer cells
This compound Ceramide analog 0.7 µM (Ki) GCS inhibitor Targets ceramide metabolism; no direct SK activity

Key Insights :

  • FTY720 acts downstream of ceramide via sphingosine-1-phosphate (S1P) but has immunosuppressive side effects .

Mechanistic and Clinical Implications

  • Dual Targeting : this compound uniquely combines GCS inhibition with P-gp modulation, enhancing efficacy in drug-resistant cancers like AML .
  • Lipidomic Impact : In AML cells, this compound increases pro-apoptotic ceramides (e.g., C16:0 by 7-fold) while reducing glucosylceramide by >90% .
  • Limitations : Poor activity against purified GCS in vitro (only 15% inhibition at 10 mM) suggests cellular context (e.g., membrane localization) is critical for its function .

Activité Biologique

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a synthetic compound recognized for its significant role as an inhibitor of glycosphingolipid synthesis. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various studies and data.

  • Molecular Weight : 427 Da
  • Chemical Formula : C23H39ClN2O3
  • Purity : >98%
  • Storage Conditions : Store under desiccating conditions at -20°C, can be shipped with ice.

This compound primarily inhibits glucosylceramide synthase (GCS), an enzyme crucial for the biosynthesis of glycosphingolipids. By blocking this enzyme, this compound leads to a reduction in the levels of glucosylceramide (GlcCer) and other related sphingolipids in various cell types. This inhibition has been linked to several biological effects, including modulation of calcium homeostasis and interference with membrane transport processes.

Biological Activities

  • Inhibition of Glycosphingolipid Synthesis :
    • This compound has been shown to significantly reduce the metabolic labeling and cellular levels of GlcCer, lactosylceramide (LacCer), and other glycosphingolipids in cultured human kidney proximal tubular cells. This effect is concentration-dependent and is attributed to direct inhibition of GCS activity .
  • Impact on Cellular Membrane Dynamics :
    • Research indicates that this compound inhibits brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). When administered before BFA, it prevents the disassembly of Golgi structures, suggesting a protective role against disruptions in membrane trafficking .
  • Anticancer Properties :
    • The compound has demonstrated antileukemic activity when combined with tetrandrine, showcasing potential as a therapeutic agent in cancer treatment . Additionally, it has been observed that this compound can enhance the efficacy of other chemotherapeutic agents by modulating drug resistance mechanisms in tumor cells .
  • Effects on Calcium Homeostasis :
    • This compound influences intracellular calcium levels by releasing calcium from storage sites and blocking calcium influx induced by external stimuli. This alteration in calcium dynamics may contribute to its effects on membrane transport and cellular signaling pathways .
  • Potential in Cardiovascular Diseases :
    • Studies have indicated that this compound may hold promise for treating conditions like atherosclerosis by affecting lipid metabolism and reducing lipid accumulation in vascular tissues .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Glycosphingolipid InhibitionReduces levels of GlcCer, LacCer; inhibits GCS activity
Membrane Transport InhibitionPrevents BFA-induced Golgi disassembly; protects Golgi structure
Antileukemic ActivityEnhances efficacy against leukemic cells in combination with tetrandrine
Calcium Homeostasis ModulationAlters intracellular calcium levels; impacts signaling pathways
Cardiovascular ProtectionPotential therapeutic effects on atherosclerosis

Q & A

Basic Research Questions

Q. How to determine effective concentrations of D-threo-PDMP for inhibiting glucosylceramide synthase (GCS) in vitro?

  • Methodology : Perform enzyme inhibition assays using purified GCS (e.g., rat liver Golgi membranes) with UDP-glucose and ceramide substrates. Preincubate this compound at varying concentrations (e.g., 1–50 μM) and quantify inhibition via fluorometric or chromatographic methods (e.g., NBD-Ceramide analogs). A 50% inhibition (IC50) is observed at 5 μM in standard assays .
  • Controls : Include L-threo-PDMP (inactive stereoisomer) to confirm stereospecificity. Validate with cell-based assays (e.g., B16 melanoma cells) at 10–25 μM to assess downstream lipid depletion .

Q. What experimental controls are critical when studying this compound’s effects on sphingolipid biosynthesis?

  • Key Controls :

  • Use L-threo-PDMP to isolate stereoisomer-specific effects (e.g., organelle morphology vs. GCS inhibition) .
  • Include ceramide analogs (e.g., C6-NBD-Cer) to track lipid metabolic pathways .
  • Validate results with rescue experiments (e.g., exogenous lactosylceramide supplementation) to confirm mechanistic specificity .

Q. How to design dose-response studies for this compound in neuroinflammation models?

  • Approach : Administer this compound (10–50 mg/kg) in chronic experimental autoimmune encephalomyelitis (EAE) mice. Monitor lactosylceramide levels via LC-MS and correlate with B4GALT6 activity. Pair with behavioral tests (e.g., motor function assays) to link biochemical inhibition to phenotypic outcomes .

Advanced Research Questions

Q. How to resolve contradictions between this compound’s biochemical inhibition and phenotypic effects (e.g., organelle reorganization)?

  • Strategy :

  • Conduct parallel experiments with D- and L-threo-PDMP to decouple GCS inhibition from mTORC1/organelle effects .
  • Use multi-omics approaches (lipidomics + transcriptomics) to identify non-canonical pathways (e.g., β-1,4-galactosyltransferase 6 modulation) .
  • Employ live-cell imaging to track organelle dynamics in real-time under varying PDMP concentrations .

Q. What methodologies validate this compound’s role in impairing hippocampal long-term potentiation (LTP)?

  • Experimental Design :

  • Use hippocampal slice electrophysiology (CA1 neurons) with PDMP (10–25 μM) to measure LTP suppression.
  • Correlate with ganglioside depletion via thin-layer chromatography (TLC) and behavioral assays (e.g., four-pellet taking test) in mice .
  • Data Triangulation : Combine electrophysiological data with spatial learning metrics to establish causal links between lipid metabolism and neural plasticity .

Q. How to address variability in PDMP’s efficacy across cell lines or animal models?

  • Troubleshooting Steps :

  • Quantify baseline sphingolipid profiles (e.g., glucosylceramide levels) in target cells/tissues using mass spectrometry .
  • Optimize delivery methods (e.g., liposomal encapsulation for in vivo studies) to enhance bioavailability .
  • Cross-validate findings with genetic models (e.g., GCS knockout cells) to confirm pharmacological specificity .

Q. Data Management & Reproducibility

Q. How to integrate a Data Management Plan (DMP) for this compound studies?

  • Guidelines :

  • Data Types : Include raw enzyme kinetics, processed lipidomic datasets, and annotated electrophysiology traces .
  • Preservation : Use community repositories (e.g., Zenodo) for long-term storage. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Validation : Archive protocols for dose calibration and stereoisomer purity checks (>98% by HPLC) to ensure reproducibility .

Q. What metadata standards are essential for sharing PDMP-related data?

  • Recommendations :

  • Document experimental conditions (e.g., PDMP batch purity, solvent used) and species/strain details .
  • Annotate lipidomic datasets with m/z ratios, retention times, and internal standards .
  • Follow funder-specific DMP templates (e.g., DOE Office of Science) for compliance .

Propriétés

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-threo-PDMP
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
d-threo-PDMP
Reactant of Route 3
Reactant of Route 3
d-threo-PDMP
Reactant of Route 4
Reactant of Route 4
d-threo-PDMP
Reactant of Route 5
d-threo-PDMP
Reactant of Route 6
Reactant of Route 6
d-threo-PDMP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.